molecular formula C11H16ClN3 B1467873 4-氯-6-(3,5-二甲基哌啶-1-基)嘧啶 CAS No. 1247390-56-2

4-氯-6-(3,5-二甲基哌啶-1-基)嘧啶

货号 B1467873
CAS 编号: 1247390-56-2
分子量: 225.72 g/mol
InChI 键: TWIRDMIKFRKYMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrimidines, including CDMP, can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Another method involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for example, has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of CDMP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a 3,5-dimethylpiperidin-1-yl group attached to the 6-position of the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidines, including CDMP, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions . In addition, they can undergo regioselective reactions with carbonyl compounds and amidines .

科学研究应用

分子识别和氢键

嘧啶衍生物因存在于 DNA 和 RNA 中而具有重要意义,在生物学和医学中发挥着至关重要的作用。 Rajam 等人(2017 年) 的研究讨论了 4-氨基-5-氯-2,6-二甲基嘧啶的结晶及其通过氢键的相互作用,强调了该分子在通过分子识别过程靶向药物作用中的作用。这些发现有助于理解嘧啶衍生物在药物中的构效关系。

非线性光学性质

由于嘧啶衍生物在医学和非线性光学领域中具有广阔的应用前景,其电子和非线性光学 (NLO) 性质也受到探索。 Hussain 等人(2020 年) 对密度泛函理论 (DFT) 发现与苯基嘧啶衍生物的实验数据进行了比较研究,突出了它们对光电应用至关重要的显著 NLO 性质。

嘧啶胺的合成和表征

嘧啶胺的合成涉及氯嘧啶上的亲核取代,证明了嘧啶衍生物的化学多功能性。 Schmidt(2002 年) 详细阐述了双(杂环鎓)盐或双-(吡啶鎓)-嘧啶-4-胺的形成,展示了由取代模式或反应条件决定的结构和电子效应。

共晶设计

Rajam 等人(2018 年) 关于 4-氨基-5-氯-2,6-二甲基嘧啶和羧酸共晶设计的的研究提供了对通过氢键形成的超分子结构的见解。本研究举例说明了如何利用嘧啶衍生物来设计具有材料科学和药物设计潜在应用的新型晶体结构。

质谱和 X 射线分析

Venkatachalam 等人(2002 年) 详细介绍了质谱和 X 射线分析在嘧啶衍生物表征中的应用,突出了这些技术在理解这些化合物的分子结构和性质方面的重要性。

作用机制

While the specific mechanism of action for CDMP is not mentioned in the search results, pyrimidine derivatives in general have been found to exert their pharmacological effects through various mechanisms. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

属性

IUPAC Name

4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRDMIKFRKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.3 g of 4,6-dichloropyrimidine and 0.34 g of 3,5-dimethylpiperidine (cis/trans diastereomer=about 3/1) were mixed and left for 5 hours at room temperature. The reaction mixture was subjected to silica gel column chromatography to obtain 0.3 g of 4-chloro-6-(3,5-dimethylpiperidino)pyrimidine. This compound had the cis/trans diastereomer originated two methyls on the pyperidine ring. The ratio of the cis/trans diastereomer was about 3.1/1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。